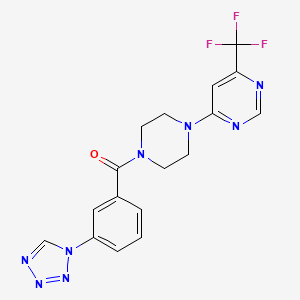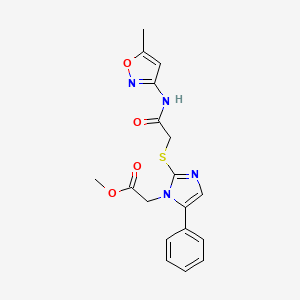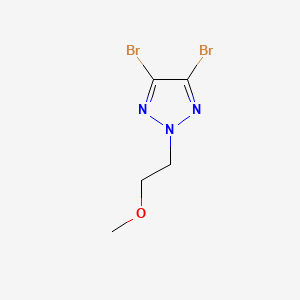
4,5-dibromo-2-(2-methoxyethyl)-2H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dibromo-2-(2-methoxyethyl)-2H-1,2,3-triazole is a heterocyclic compound that contains both bromine and triazole functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-2-(2-methoxyethyl)-2H-1,2,3-triazole typically involves the bromination of a triazole precursor. One common method is the reaction of 2-(2-methoxyethyl)-2H-1,2,3-triazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
4,5-Dibromo-2-(2-methoxyethyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or modify the triazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazole derivatives, while oxidation reactions can produce various oxidized triazole compounds.
科学研究应用
4,5-Dibromo-2-(2-methoxyethyl)-2H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.
作用机制
The mechanism of action of 4,5-dibromo-2-(2-methoxyethyl)-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and triazole ring play crucial roles in binding to these targets and exerting the desired biological effects.
相似化合物的比较
Similar Compounds
- 4,5-Dibromo-2-(2-hydroxyethyl)-2H-1,2,3-triazole
- 4,5-Dibromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole
- 4,5-Dibromo-2-(2-methylpropyl)-2H-1,2,3-triazole
Uniqueness
4,5-Dibromo-2-(2-methoxyethyl)-2H-1,2,3-triazole is unique due to the presence of the methoxyethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological or material targets are required.
属性
IUPAC Name |
4,5-dibromo-2-(2-methoxyethyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br2N3O/c1-11-3-2-10-8-4(6)5(7)9-10/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNZNHJBCMCUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1N=C(C(=N1)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

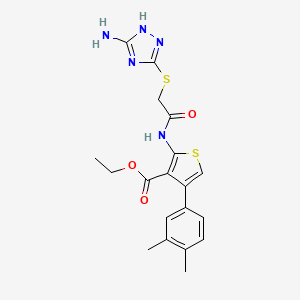
![Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3017188.png)
![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate](/img/structure/B3017189.png)
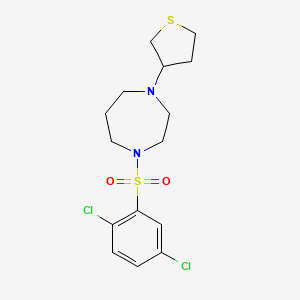
![[4-Methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride](/img/structure/B3017195.png)
![N-(3-fluoro-4-methylphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B3017196.png)
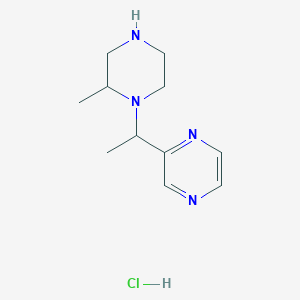
![N-(3-methylphenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3017199.png)
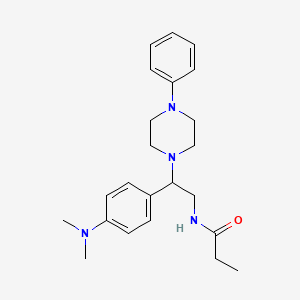
![2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3017203.png)

